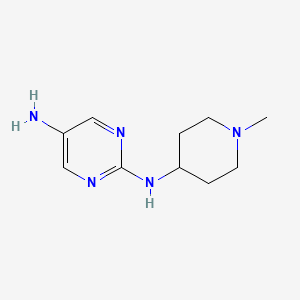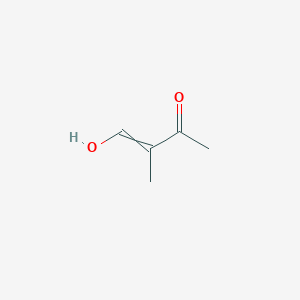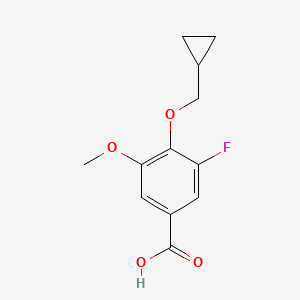
(2-ethoxy-4-formylphenyl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-ethoxy-4-formylphenyl) methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-ethoxy-4-formyl-phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester typically involves the esterification of methanesulfonic acid with 2-ethoxy-4-formyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-ethoxy-4-formylphenyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Methanesulfonic acid 2-ethoxy-4-carboxy-phenyl ester.
Reduction: Methanesulfonic acid 2-ethoxy-4-hydroxymethyl-phenyl ester.
Substitution: Methanesulfonic acid 2-alkoxy-4-formyl-phenyl ester.
Wissenschaftliche Forschungsanwendungen
(2-ethoxy-4-formylphenyl) methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-hydroxymethyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-methanesulfonyloxymethyl-2-methoxy-phenyl ester
Uniqueness
(2-ethoxy-4-formylphenyl) methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The formyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H12O5S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
(2-ethoxy-4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H12O5S/c1-3-14-10-6-8(7-11)4-5-9(10)15-16(2,12)13/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
HTYSZVHRFXGDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)

